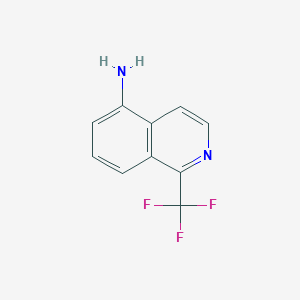
1-(Trifluoromethyl)isoquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(Trifluoromethyl)isoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically employs strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Another method involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring, which can be achieved using reagents such as CF3SO2Na under mild conditions . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
化学反応の分析
1-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
科学的研究の応用
1-(Trifluoromethyl)isoquinolin-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in the progression of cancer or inflammation, thereby exerting its anti-cancer or anti-inflammatory effects .
類似化合物との比較
1-(Trifluoromethyl)isoquinolin-5-amine can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, known for its presence in many natural alkaloids and its diverse biological activities.
Fluorinated Isoquinolines: These compounds have similar structural features but differ in the position and number of fluorine atoms, which can significantly impact their biological activities and applications.
Tetrahydroisoquinoline Derivatives: These compounds are known for their neurotoxic properties and potential therapeutic applications in neurodegenerative diseases.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(trifluoromethyl)isoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-7-2-1-3-8(14)6(7)4-5-15-9/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAWXRMJRGSKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364660.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)
![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)




![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)
![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
